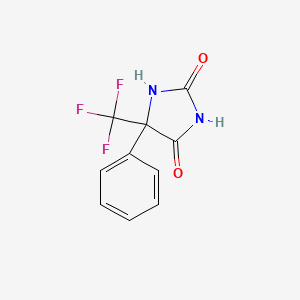

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione

Description

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione is a fluorinated hydantoin derivative characterized by a rigid imidazolidine-2,4-dione core substituted with a phenyl group and a trifluoromethyl (CF₃) group at the 5-position. The CF₃ group introduces strong electron-withdrawing effects, enhancing electrophilicity and altering electronic distribution, which impacts reactivity and stability .

Properties

IUPAC Name |

5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)9(6-4-2-1-3-5-6)7(16)14-8(17)15-9/h1-5H,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEXOAWOBWITDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10999653 | |

| Record name | 4-Phenyl-4-(trifluoromethyl)-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783-61-9 | |

| Record name | Hydantoin, 5-phenyl-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000783619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-4-(trifluoromethyl)-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms molecular ions ([M+H]⁺) with isotopic patterns matching C₁₀H₇F₃N₂O₂.

Infrared Spectroscopy (IR)

Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) validate core structure.

Comparative Analysis of Synthetic Methods

Table 1 contrasts key methodologies:

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with higher oxidation states, while reduction can produce partially or fully reduced imidazolidine compounds.

Scientific Research Applications

Biological Activities

Antitumor Properties

Recent studies have highlighted the antitumor activities of compounds related to 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione. For instance, a series of derivatives were synthesized and evaluated for their effectiveness as Epidermal Growth Factor Receptor (EGFR) inhibitors. These compounds demonstrated significant inhibition of tumor cell proliferation across various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) . The ability to inhibit EGFR is crucial as it plays a pivotal role in cancer progression through mechanisms such as angiogenesis and metastasis.

Pharmacological Studies

Pharmacological investigations have shown that imidazolidine derivatives can exhibit diverse bioactivities. For example, compounds derived from imidazolidin-2,4-dione structures have been reported to possess anti-inflammatory and analgesic properties. Specific studies indicated that certain derivatives could induce hypotension and bradycardia in animal models, suggesting potential cardiovascular applications .

Synthetic Methodologies

Efficient Synthesis

The synthesis of this compound has been optimized through various methods. One notable approach involves the reaction of phenyl isocyanate with appropriate amines or amino acids to yield the desired imidazolidine structure. This method emphasizes the use of safer reagents and shorter reaction times, which are advantageous for large-scale production .

Intermediate for Drug Development

This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. For example, it has been utilized in the preparation of substituted pyrimidinylaminobenzamides that are known to inhibit tyrosine kinases associated with neoplastic diseases like leukemia . The versatility of this compound in synthetic routes makes it a valuable building block in drug discovery.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity Evaluation

A recent study synthesized a series of 5-trifluoromethylpyrimidines and assessed their antitumor effects against multiple cell lines. The results indicated that these compounds not only inhibited cell growth but also affected downstream signaling pathways associated with tumor progression . This reinforces the potential of this compound as a scaffold for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The CF₃ group significantly increases electrophilicity compared to methyl or fluorine substituents, enabling unique reaction pathways (e.g., nucleophilic aromatic substitution) .

- Conjugated systems (e.g., 5-(3-phenylallylidene) derivatives) exhibit bathochromic shifts in UV absorption, making them competitive with commercial UV filters like avobenzone .

Physicochemical Properties

Spectroscopic Properties

- UV Absorption: CF₃-containing derivatives show λmax ~290–310 nm (methanol), while conjugated analogs (e.g., 4f–4h) reach λmax ~350 nm, comparable to avobenzone . Molar absorption coefficients (ε) for CF₃ derivatives range from 15,000–25,000 M⁻¹cm⁻¹, lower than avobenzone (ε ~30,000 M⁻¹cm⁻¹) but with better photostability .

Biological Activity

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, commonly referred to as a trifluoromethylated imidazolidine derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class of imidazolidine-2,4-dione derivatives known for their potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a trifluoromethyl group that significantly influences its biological activity and pharmacokinetic properties. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Antibacterial Activity

Research has demonstrated that imidazolidine derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to this compound have effective antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall within acceptable ranges for clinical relevance .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | S. aureus |

| 3,5,5-triphenylimidazolidine-2,4-dione | 50 | P. aeruginosa |

Anticancer Activity

The anticancer potential of imidazolidine derivatives has also been explored. For example, studies indicate that these compounds can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various mechanisms, including modulation of protein kinases involved in cell survival pathways .

Mechanisms of Action

- Inhibition of Protein Kinases : Compounds like this compound have been shown to selectively inhibit protein kinases such as Pim-1 and Pim-2, which are implicated in cancer progression. This inhibition leads to decreased phosphorylation of pro-apoptotic proteins like BAD, thereby promoting apoptosis in cancer cells .

- DNA Interaction : Molecular docking studies suggest that these compounds may interact with DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction can inhibit bacterial growth by blocking the replication process .

Case Studies

Several case studies have highlighted the efficacy of imidazolidine derivatives:

- Study on Antibacterial Efficacy : A study conducted by Bapna et al. evaluated the antibacterial activity of various hydantoin derivatives, including those structurally related to this compound. The results indicated significant antibacterial effects against both gram-positive and gram-negative bacteria with MIC values comparable to established antibiotics .

- Anticancer Effects : In vitro studies assessing the cytotoxicity of imidazolidine derivatives against prostate cancer cell lines revealed that these compounds could effectively reduce cell viability through apoptosis induction mechanisms. The findings suggest a promising avenue for developing novel anticancer agents based on this scaffold .

Q & A

Q. What are the established synthetic routes for 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of phenylglyoxylate derivatives with urea or thiourea in the presence of a base (e.g., NaOH). For example, analogous imidazolidinediones are synthesized by reacting ethyl phenylglyoxylate with urea under reflux in ethanol, with NaOH as a catalyst to facilitate ring closure . Reaction temperature (80–100°C) and solvent polarity significantly affect yield, as higher temperatures accelerate imidazolidine ring formation but may promote side reactions. Purification often involves recrystallization from ethanol or acetonitrile to remove unreacted starting materials .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Key methods include:

- NMR spectroscopy : H and C NMR can confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in C NMR, split due to coupling) and the imidazolidinedione core (e.g., carbonyl peaks at δ 170–180 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the molecular formula.

- Melting point analysis : Consistency with literature values (if available) indicates purity .

Q. What are the critical stability considerations for this compound under varying storage conditions?

The compound is hygroscopic due to the polar imidazolidinedione core. It should be stored in a desiccator at 4°C under inert gas (N or Ar) to prevent hydrolysis of the trifluoromethyl group or oxidation of the phenyl ring. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways, monitored via HPLC or TLC .

Advanced Research Questions

Q. How can substituent effects (e.g., trifluoromethyl vs. methyl groups) on the imidazolidinedione core be systematically investigated?

- Comparative synthesis : Synthesize analogs (e.g., 5-phenyl-5-methyl derivatives) using identical conditions to isolate substituent effects .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict electronic effects (e.g., CF electron-withdrawing nature) on ring strain, dipole moments, and reactivity .

- X-ray crystallography : Resolve crystal structures to correlate substituent bulkiness with packing efficiency and intermolecular interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent choice). Mitigation approaches include:

- Dose-response standardization : Use a common solvent (e.g., DMSO ≤0.1% v/v) and replicate assays across multiple cell lines .

- Metabolic stability assays : Evaluate cytochrome P450 interactions to identify confounding metabolism .

- Structural analogs : Test derivatives to isolate pharmacophore contributions (e.g., phenyl vs. fluorophenyl groups) .

Q. How can reaction kinetics be optimized for selective N-functionalization of the imidazolidinedione core?

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for nucleophilic substitutions at the N3 position .

- Temperature-controlled regioselectivity : Lower temperatures (0–5°C) may favor N3 alkylation over N1, as observed in analogous hydantoin derivatives .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate species) during reactions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethyl phenylglyoxylate, urea, NaOH, ethanol, reflux | 65–75 | ≥98% | |

| Microwave-assisted | Glyoxylic acid, CFCHNH, 100°C, 30 min | 80–85 | ≥95% |

Q. Table 2. Key NMR Assignments

| Proton/Group | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| Imidazolidinedione C=O | – | 174.8, 165.7 |

| CF | – | 120.0 (q, = 256.1 Hz) |

| Phenyl C-H | 7.40–7.53 (m) | 127.8, 132.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.